molecular formula C8H6F4S B6354980 2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene CAS No. 1824423-80-4

2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene

Cat. No.: B6354980
CAS No.: 1824423-80-4
M. Wt: 210.19 g/mol
InChI Key: PZBRSXWVRXCWJM-UHFFFAOYSA-N
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Description

2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a fluorine atom, a methylsulfanyl group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene typically involves the introduction of the fluorine, methylsulfanyl, and trifluoromethyl groups onto the benzene ring. One common method involves the use of electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified aromatic compounds with reduced functional groups.

    Substitution: Aromatic compounds with substituted nucleophiles.

Scientific Research Applications

2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The fluorine atom and trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methylsulfanyl group can participate in specific binding interactions with target proteins or enzymes. These interactions can modulate biological pathways and exert desired effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups on the benzene ring. This arrangement can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

2-fluoro-1-methylsulfanyl-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4S/c1-13-6-4-2-3-5(7(6)9)8(10,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBRSXWVRXCWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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